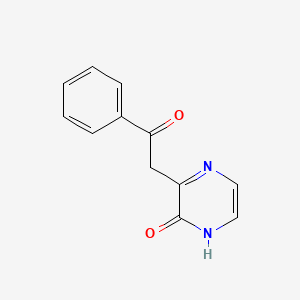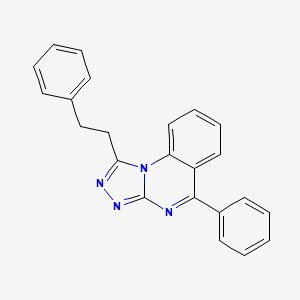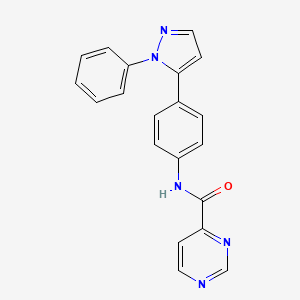
Palladium, dichlorobis(quinoline)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium, dichlorobis(quinoline)-: is a coordination compound that features palladium as the central metal atom coordinated to two chloride ions and two quinoline ligands. This compound is of significant interest in the field of organometallic chemistry due to its versatile catalytic properties and its role in various chemical reactions, particularly in the synthesis of heterocyclic compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of palladium, dichlorobis(quinoline)- typically involves the reaction of palladium(II) chloride with quinoline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the quinoline ligands to the palladium center. The general reaction can be represented as follows:
[ \text{PdCl}_2 + 2 \text{C}_9\text{H}_7\text{N} \rightarrow \text{PdCl}_2(\text{C}_9\text{H}_7\text{N})_2 ]
Industrial Production Methods: In an industrial setting, the production of palladium, dichlorobis(quinoline)- may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: Palladium, dichlorobis(quinoline)- is known to undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also be reduced back to palladium(0) under appropriate conditions.
Substitution: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of excess ligand and may require heating or the presence of a base to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloride ligands with phosphines can lead to the formation of palladium-phosphine complexes, which are valuable catalysts in various organic transformations.
科学的研究の応用
Chemistry: Palladium, dichlorobis(quinoline)- is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine: In biological and medicinal research, palladium complexes, including palladium, dichlorobis(quinoline)-, are investigated for their potential anticancer properties. The compound’s ability to interact with DNA and proteins makes it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, palladium, dichlorobis(quinoline)- is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency and selectivity of various chemical processes.
作用機序
The mechanism by which palladium, dichlorobis(quinoline)- exerts its effects is primarily through its role as a catalyst. The palladium center can undergo oxidative addition, reductive elimination, and ligand exchange processes, which are crucial steps in catalytic cycles. These processes enable the compound to facilitate a wide range of chemical transformations by lowering the activation energy and increasing the reaction rate.
類似化合物との比較
Palladium, dichlorobis(triphenylphosphine)-: This compound features triphenylphosphine ligands instead of quinoline and is also widely used as a catalyst in organic synthesis.
Palladium, dichlorobis(benzonitrile)-: Benzonitrile ligands replace quinoline in this compound, and it is used in similar catalytic applications.
Uniqueness: Palladium, dichlorobis(quinoline)- is unique due to the presence of quinoline ligands, which can influence the electronic properties and reactivity of the palladium center. The quinoline ligands can also participate in π-π interactions, potentially enhancing the compound’s stability and catalytic efficiency.
特性
分子式 |
C18H14Cl2N2Pd |
|---|---|
分子量 |
435.6 g/mol |
IUPAC名 |
dichloropalladium;quinoline |
InChI |
InChI=1S/2C9H7N.2ClH.Pd/c2*1-2-6-9-8(4-1)5-3-7-10-9;;;/h2*1-7H;2*1H;/q;;;;+2/p-2 |
InChIキー |
WNRIITWJLQUJOM-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12913252.png)









